REACTION_SMILES
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[CH2:32]1[O:33][CH2:34][CH2:35][CH2:36]1.[CH2:8]([Li:9])[CH2:10][CH2:11][CH3:12].[CH3:37][CH2:38][O:39][C:40](=[O:41])[CH3:42].[CH:1]([NH:2][CH:3]([CH3:4])[CH3:5])([CH3:6])[CH3:7].[Cl-:30].[F:13][c:14]1[cH:15][cH:16][c:17]([Br:20])[cH:18][cH:19]1.[F:21][C:22]([C:23](=[O:24])[O:25][CH2:26][CH3:27])([F:28])[F:29].[NH4+:31]>>[F:13][c:14]1[cH:15][cH:16][c:17]([Br:20])[cH:18][c:19]1[C:23]([C:22]([F:21])([F:28])[F:29])=[O:24]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Li]CCCC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(C)=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)NC(C)C
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Cl-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Fc1ccc(Br)cc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(=O)C(F)(F)F
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[NH4+]
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Name
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Type
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product
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Smiles
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O=C(c1cc(Br)ccc1F)C(F)(F)F
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |